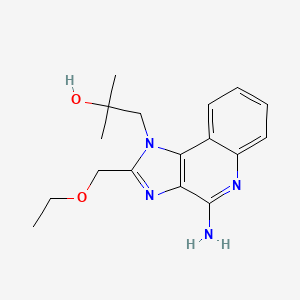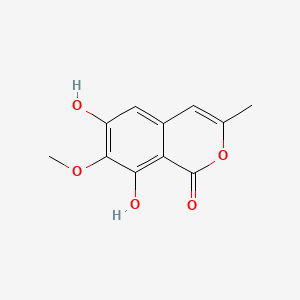
鹰爪藤碱
描述
Rhynchophylline is a plant-derived tetracyclic oxindole alkaloid found in certain species of Uncaria, notably Uncaria rhynchophylla and Uncaria tomentosa . It is also present in the leaves of Mitragyna speciosa and Mitragyna tubulosa . Rhynchophylline has been traditionally used in herbal medicine for its various therapeutic properties, including anti-inflammatory, neuroprotective, anti-hypertensive, anti-rhythmic, and sedative effects .
科学研究应用
作用机制
Target of Action
Rhynchophylline primarily targets N-methyl-D-aspartate (NMDA) receptors and acts as a non-competitive antagonist . It also targets ion channels and tyrosine kinase receptors . These targets play crucial roles in neuronal communication, sleep regulation, and other physiological processes .
Mode of Action
Rhynchophylline interacts with its targets, primarily NMDA receptors, in a non-competitive manner . This interaction leads to changes in brain oscillations during wakefulness and slow-wave sleep . The compound’s effects on these targets can impact sleep through mechanisms involving ion channels, NMDA receptors, tyrosine kinase receptors, extracellular signal-regulated kinases (ERK)/mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K)/RAC serine/threonine-protein kinase (AKT), and nuclear factor-kappa B (NF-κB) pathways .
Biochemical Pathways
Rhynchophylline affects several biochemical pathways. It modifies the expression of genes linked to cell movement, apoptosis/necrosis, and transcription/translation in a brain region-independent manner . It also changes those linked to sleep regulation (e.g., Hcrt, Pmch) in a brain region-specific manner (e.g., in the hypothalamus) . Furthermore, it impacts sleep through mechanisms involving ion channels, NMDA receptors, tyrosine kinase receptors, ERK/MAPK, PI3K/AKT, and NF-κB pathways .
Pharmacokinetics
The oral bioavailability and drug-likeness of Rhynchophylline were calculated to be 41.82% and 0.57, respectively . These properties are crucial for assessing the effects of drug distribution and are important factors in the compound’s bioavailability .
Result of Action
Rhynchophylline has been shown to enhance slow-wave sleep and modify brain oscillations during both wakefulness and slow-wave sleep . It also impacts neuronal communication in a way that could have substantial effects on sleep phenotypes . Moreover, it has been found to ameliorate metabolic disorders in Parkinson’s disease mainly through the regulation of retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .
Action Environment
Environmental factors, particularly light intensity, can influence the production of Rhynchophylline . For instance, the contents of Rhynchophylline and its isomer, Isorhynchophylline, significantly increased in Uncaria rhynchophylla leaves at 20% light intensity after 7 and 21 days . Additionally, precipitation has been found to be a major factor affecting the content of Rhynchophylline .
生化分析
Biochemical Properties
Rhynchophylline interacts with various enzymes and proteins. It is a non-competitive NMDA antagonist and a calcium channel blocker . It has been shown to inhibit calcium influx and prevent glutamate-induced neuronal death in vitro . The interaction of Rhynchophylline with these biomolecules plays a crucial role in its biochemical reactions .
Cellular Effects
Rhynchophylline has significant effects on various types of cells and cellular processes. It has been shown to increase sleep time in rodents . It can impact sleep through mechanisms involving ion channels, N-methyl-D-aspartate (NMDA) receptors, tyrosine kinase receptors, extracellular signal-regulated kinases (ERK)/mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K)/RAC serine/threonine-protein kinase (AKT), and nuclear factor-kappa B (NF-κB) pathways .
Molecular Mechanism
Rhynchophylline exerts its effects at the molecular level through various mechanisms. It acts as a noncompetitive NMDA glutamate receptor antagonist and inhibits calcium influx, thereby preventing glutamate-induced neuronal death . It also suppresses the expression of toll-like receptor 4, NOD-like receptor protein 3, and cyclooxygenase 2 .
Temporal Effects in Laboratory Settings
The effects of Rhynchophylline change over time in laboratory settings. It has been shown to enhance slow wave sleep (SWS) after both injections, suppress paradoxical sleep (PS) in the light but enhance PS in the dark period . Furthermore, Rhynchophylline modifies brain oscillations during both wakefulness and SWS (including delta activity dynamics) in a time-dependent manner .
Dosage Effects in Animal Models
The effects of Rhynchophylline vary with different dosages in animal models. For instance, it has been shown to reduce locomotor activity, and increase sleep time when co-administered with pentobarbital in mice .
Metabolic Pathways
Rhynchophylline is involved in several metabolic pathways. It has been shown to ameliorate metabolic disorders in Parkinson’s disease mainly through the regulation of retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .
Transport and Distribution
It is known that Rhynchophylline is an important active component of Uncaria rhynchophylla, which is used in traditional Chinese medicine .
Subcellular Localization
A highly efficient protoplast-based transient expression system was used for subcellular localization of transcription factor UrWRKY37
准备方法
Synthetic Routes and Reaction Conditions: The asymmetric total syntheses of rhynchophylline and its isomer, isorhynchophylline, have been achieved through a series of 17 and 16 steps, respectively, starting from butanal and ethyl acrylate . The synthesis involves Carreira ring expansion to construct the tetracyclic spirooxindole core with high diastereoselectivity and the use of Bosch’s chiral lactam for the preparation of enantioenriched cyclic imine .
Industrial Production Methods: the extraction from natural sources, such as Uncaria species, remains a common method due to the compound’s natural abundance in these plants .
化学反应分析
Types of Reactions: Rhynchophylline undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of rhynchophylline, such as isorhynchophylline, which is a C7 spiroisomer of rhynchophylline .
相似化合物的比较
Rhynchophylline is chemically related to other indole alkaloids, such as mitragynine . Similar compounds include:
Isorhynchophylline: A C7 spiroisomer of rhynchophylline with similar biological activities.
Mitragynine: Another indole alkaloid found in Mitragyna speciosa, known for its psychoactive properties.
Rhynchophylline stands out due to its unique combination of neuroprotective, anti-inflammatory, and cardiovascular protective effects, making it a compound of significant interest in both traditional and modern medicine .
属性
CAS 编号 |
76-66-4 |
|---|---|
分子式 |
C22H28N2O4 |
分子量 |
384.5 g/mol |
IUPAC 名称 |
methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22+/m1/s1 |
InChI 键 |
DAXYUDFNWXHGBE-UKMPBLTPSA-N |
SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
手性 SMILES |
CC[C@@H]1CN2CC[C@@]3([C@H]2C[C@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
规范 SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
外观 |
Solid powder |
Pictograms |
Acute Toxic |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















